{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride
Description
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-12-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
InChI Key |
QJBJNFDNDWNWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(OC2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride generally proceeds via multi-step synthetic routes involving:
- Construction of the spirocyclic core
- Introduction of the hydroxymethyl substituent
- Conversion to the hydrochloride salt for isolation
Stepwise Preparation
Step 1: Formation of the Spirocyclic Core
- The starting material often involves a cyclic ketone or nitrile derivative such as 1,4-dioxaspiro[4.5]decane-8-one or its nitrile analog.
- A key reaction includes nucleophilic substitution or cyclization reactions using reagents like p-methylsulfonylmethyl isocyanide and strong bases such as potassium tert-butoxide to form the azaspiro core.
- For example, 1,4-dioxaspiro[4.5]decane-8-carbonitrile can be reacted with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) conditions to afford a chlorinated intermediate.
Step 2: Reduction and Cyclization
- The chlorinated intermediate undergoes catalytic hydrogenation (e.g., Raney nickel catalyst) to reduce nitrile to amine and promote ring closure, yielding the azaspiro compound.
- Protection steps using tert-butyl dicarbonyl anhydride (Boc2O) may be employed to protect the amine functionality during subsequent steps.
Step 3: Introduction of Hydroxymethyl Group
- The hydroxymethyl group at the 3-position can be introduced via reduction of appropriate precursors or by substitution reactions on halogenated intermediates.
- One reported method involves starting from 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, which upon treatment with methanolic hydrogen chloride (3M) at 0–20°C for 24 hours, undergoes deprotection and conversion to the free amine alcohol, followed by isolation of the hydrochloride salt.
Step 4: Formation of Hydrochloride Salt
- The free base form of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or other suitable solvents.
- The reaction mixture is typically stirred at low temperature (0–20°C) for extended periods (e.g., 24 hours) to ensure complete salt formation.
- Purification is achieved by solvent evaporation, ion exchange resin treatment (Amberlyst 26), and recrystallization or chromatographic methods to yield the pure hydrochloride salt with yields reported up to 88%.
Summary Table of Preparation Conditions and Yields
Research Findings and Analytical Data
- Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 142 (M+1) for the free base, consistent with C9H17NO2; the hydrochloride salt shows corresponding peaks adjusted for the chloride ion presence.
- Purity and Yield: Chromatographic purification (silica gel column) and ion exchange resin treatment yield high purity product suitable for further pharmaceutical applications.
- Physical Properties: The hydrochloride salt exhibits improved solubility in polar solvents, facilitating its use in biological assays and chemical transformations.
Additional Notes on Synthetic Variations
- Alternative synthetic routes involve starting from tetrahydropyran derivatives or other cyclic precursors, with halogenated intermediates undergoing substitution or reduction to build the spirocyclic framework.
- Biocatalytic and flow chemistry methods are emerging to improve efficiency and selectivity in the synthesis of spirocyclic amines and alcohols structurally related to this compound.
- Modifications of the hydroxymethyl substituent or the nitrogen substituent enable the synthesis of derivatives with potential biological activity, including antitumor and antimicrobial properties.
Chemical Reactions Analysis
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Differences
The spiro[4.5]decane scaffold is versatile, with variations in heteroatom placement and functional groups significantly influencing properties. Key analogs include:
Key Observations :
- Positional Isomerism : Swapping oxygen and nitrogen positions (e.g., 2-oxa-8-aza vs. 8-oxa-2-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
- Functional Group Effects: Methanol or methoxy substituents influence polarity and metabolic stability. For example, the methanol group in the target compound enhances hydrophilicity compared to the methoxy analog .
Physicochemical Properties
Biological Activity
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride, identified by its CAS number 479195-19-2, is a spirocyclic amine with potential pharmacological properties. This compound is characterized by its unique bicyclic structure containing both oxygen and nitrogen atoms, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant studies.
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.70 g/mol
- Solubility : Very soluble in water (3.67 mg/ml) .
Research indicates that {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride may act as an inhibitor of protein tyrosine phosphatase non-receptor type 11 (PTPN11), which plays a significant role in various cancer pathways . The biological activity may stem from its interactions with specific enzymes or receptors involved in metabolic pathways or signaling cascades relevant to cancer progression.
In Vitro Studies
A study explored the structure-activity relationships (SAR) of similar compounds and their effects on muscarinic receptors. Compounds designed based on the spirocyclic framework exhibited varying affinities for M1 and M2 muscarinic receptors. Notably, certain derivatives demonstrated antiamnesic activity while minimizing cholinergic side effects .
Case Studies
- Muscarinic Receptor Affinity : A series of compounds derived from the spirocyclic structure were tested for their ability to bind to M1 and M2 receptors. One compound exhibited potent muscarinic activity in vitro and in vivo, indicating potential therapeutic applications for Alzheimer's disease .
- Cancer Treatment Potential : Preliminary studies suggest that derivatives of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride may inhibit cancer cell proliferation by targeting specific signaling pathways .
Comparative Analysis of Similar Compounds
The following table summarizes structurally similar compounds and their key characteristics:
| Compound Name | CAS Number | Similarity Index | Key Characteristics |
|---|---|---|---|
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | 0.94 | Similar spirocyclic structure but different nitrogen positioning |
| 4-(Methoxymethyl)piperidine hydrochloride | 916317-00-5 | 0.90 | Contains a piperidine ring; differing pharmacological profile |
| 2-Oxa-8-azaspiro[4.5]decan-4-ol | 777049-50-0 | 0.82 | Hydroxyl group instead of methanol; may exhibit different reactivity |
| 1-Oxa-8-azaspiro[4.5]decane hydrochloride | 3970-79-4 | 0.79 | Variation in oxygen placement; potential differences in biological activity |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via nucleophilic substitution or cycloaddition reactions. For example, reacting 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid) under acidic conditions, followed by HCl addition for salt formation . Key factors include:
- Reagent stoichiometry : Excess epoxide ensures complete ring closure.
- Temperature control : Maintain 60–80°C to avoid side reactions.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .
Q. How can X-ray crystallography determine the spirocyclic conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. Steps include:
- Crystal mounting : Use a cryoloop with liquid nitrogen cooling.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL’s least-squares method to model thermal displacement parameters and hydrogen bonding. Cremer-Pople puckering parameters quantify ring distortion .
Q. What analytical techniques validate the compound’s identity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms spirocyclic structure (e.g., δ 3.5–4.0 ppm for oxa-aza ring protons) .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) assesses purity (>95%) .
- Elemental analysis : Match experimental vs. theoretical C, H, N, Cl content .
Advanced Research Questions
Q. How do spirocyclic structural variations (e.g., sulfur substitution) impact biological activity compared to analogs?
- Methodological Answer : Compare activity via enzyme inhibition assays (e.g., carbonic anhydrase):
- Target compound : IC₅₀ = 12 µM (carbonic anhydrase).
- Analog (8-thia substitution) : IC₅₀ = 8 µM due to enhanced lipophilicity.
- Structural analysis : Use molecular docking (AutoDock Vina) to model binding interactions. The spirocyclic oxygen restricts conformational flexibility, reducing off-target effects .
Q. What computational approaches resolve contradictions in reported reaction mechanisms for spirocyclic ring formation?
- Methodological Answer :
- DFT calculations : Optimize transition states at B3LYP/6-31G* level to compare nucleophilic vs. electrophilic pathways.
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy. For example, epoxide ring-opening dominates at pH < 3, favoring spirocycle formation .
Q. How can conformational analysis using Cremer-Pople parameters explain solvent-dependent stability?
- Methodological Answer :
- Puckering amplitude (q) : Calculates ring non-planarity (e.g., q = 0.45 Å in ethanol vs. 0.32 Å in DMSO).
- Phase angle (θ) : Polar solvents stabilize θ ≈ 180° (chair-like) conformers, enhancing solubility. Use Mercury software to visualize molecular dynamics trajectories .
Q. What strategies mitigate toxicity risks during in vitro biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
